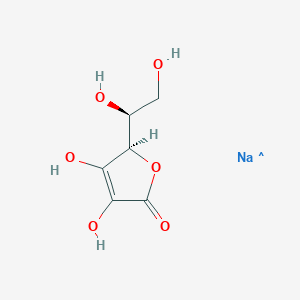

sodium L-ascorbic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sodium L-ascorbic acid (sodium ascorbate) is the sodium salt of L-ascorbic acid (vitamin C), a water-soluble antioxidant essential for collagen synthesis, immune function, and redox balance. Unlike L-ascorbic acid, sodium ascorbate has a near-neutral pH due to its sodium counterion, reducing gastrointestinal irritation and enhancing bioavailability for individuals with acid sensitivity . Its molecular structure retains the enediol group responsible for radical scavenging, but its ionic form improves solubility in aqueous environments, making it suitable for pharmaceutical and nutraceutical formulations .

科学的研究の応用

Medical Applications

Sodium L-ascorbic acid has garnered attention for its potential therapeutic benefits in various medical conditions.

Treatment of Sepsis

Recent clinical trials have investigated the use of sodium L-ascorbate in critically ill patients with sepsis. The LOVIT trial, one of the largest studies, assessed high-dose intravenous administration (200 mg/kg/day) and found no significant benefit in mortality rates compared to placebo. However, a meta-analysis suggested potential advantages in reducing in-hospital mortality when using vitamin C in sepsis treatment .

Cancer Therapy

This compound has been explored as an adjunct treatment for cancer. A review of various studies indicated that intravenous sodium ascorbate may enhance the effectiveness of conventional therapies by improving patient outcomes and reducing side effects. Doses administered ranged from 50 mg/kg to 80 mg/kg over extended periods .

Other Medical Uses

This compound has been utilized in treating conditions such as Epstein-Barr virus infections, acute respiratory distress syndrome (ARDS), and methemoglobinemia. In these cases, intravenous doses varied widely depending on the condition being treated .

Cosmetic Applications

The cosmetic industry extensively uses this compound due to its antioxidant properties and role in collagen synthesis.

Skin Regeneration

Research indicates that sodium L-ascorbate enhances collagen and elastin production in skin fibroblast cultures. It has been shown to stimulate extracellular matrix production, making it beneficial for treating conditions like wrinkles and stretch marks .

Photoprotection

This compound acts as a photoprotectant against UV-induced skin damage. Clinical studies have demonstrated its efficacy in reducing skin erythema and enhancing the skin's defense against oxidative stress caused by UV exposure .

Food Preservation

This compound is employed as a food additive due to its antioxidant properties, which help prevent oxidation and spoilage.

Antimicrobial Activity

Studies have shown that sodium L-ascorbate inhibits food-borne pathogens by interfering with biofilm formation and extracellular polymer production. Its effectiveness varies with concentration; for example, concentrations around 25 mg/mL effectively inhibit strains like Escherichia coli and Staphylococcus aureus .

Shelf-Life Extension

Incorporating sodium L-ascorbate into food products can enhance their shelf life by maintaining color and flavor stability while preventing rancidity caused by oxidative processes .

Safety and Regulatory Aspects

Sodium L-ascorbate is generally recognized as safe (GRAS) when used within established limits in food products. Regulatory bodies such as the European Food Safety Authority have concluded that it poses no genotoxicity concerns and is safe for consumption at recommended levels .

Case Studies and Research Findings Table

Q & A

Basic Research Questions

Q. What are the established laboratory methods for synthesizing sodium L-ascorbic acid?

this compound is typically synthesized by neutralizing L-ascorbic acid with sodium hydroxide (NaOH) in aqueous media. The reaction is conducted under controlled pH (7.0–7.4) to ensure optimal ionization, followed by lyophilization or crystallization to isolate the sodium salt. Researchers should validate the product purity using techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Raman spectroscopy is a key method for structural analysis, with characteristic peaks for sodium L-ascorbate observed at 1,650 cm⁻¹ (C=O stretching) and 1,120 cm⁻¹ (C-O-C bending) . The SMILES string (OCC(O)C1OC(=O)C(=C1O)O) and SDF files provide additional computational validation tools for molecular modeling .

Q. What factors influence the stability of this compound in aqueous solutions?

Stability is pH-dependent, with degradation accelerated in acidic conditions (pH < 5.0) due to protonation of the enediol group. Researchers should use buffered solutions (pH 7.0–7.4) and inert atmospheres (e.g., nitrogen) to minimize oxidation. Stability assays should include UV-Vis spectroscopy to track absorbance changes at 265 nm, indicative of oxidation to dehydroascorbic acid .

Q. What are the standard protocols for quantifying this compound in biological samples?

Reverse-phase HPLC with UV detection (λ = 245 nm) is widely used. Mobile phases often include 0.1% phosphoric acid and methanol (95:5 v/v). For cell culture studies, sample preparation requires rapid quenching (e.g., cold methanol) to prevent degradation .

Q. How does this compound differ from its non-salt form in experimental applications?

The sodium salt enhances solubility in aqueous media (up to 620 mg/mL at 25°C) compared to free L-ascorbic acid (33 mg/mL). This property is critical for cell culture studies requiring high concentrations without pH drift, as the salt form buffers solutions near neutrality .

Advanced Research Questions

Q. What experimental design considerations are critical for studying this compound’s role in extracellular matrix (ECM) modulation?

- Dose-response gradients : Test concentrations from 50 μM to 1 mM to identify biphasic effects (e.g., collagen promotion vs. elastin inhibition).

- Culture conditions : Use serum-free minimum essential medium (MEM) to eliminate confounding factors from growth factors .

- Controls : Include analogs like dehydroascorbic acid to isolate sodium-specific effects .

- Validation : Combine qPCR (e.g., COL1A1, ELN transcripts) with immunofluorescence for ECM proteins .

Q. How can computational methods predict polymorphic forms of this compound?

Ab initio crystal structure prediction (CSP) using software like Polymorph Predictor systematically explores parameter spaces (e.g., lattice energy, hydrogen-bonding networks) to identify stable polymorphs. This method has been validated for L-ascorbic acid, revealing 4–6 plausible polymorphs under varying thermodynamic conditions .

Q. What mechanisms explain contradictory findings on this compound’s dual role in collagen synthesis and elastin suppression?

Contradictions arise from concentration-dependent activation of competing pathways:

- Low concentrations (50–100 μM): Activate HIF-1α, promoting collagen via prolyl hydroxylase inhibition.

- High concentrations (>500 μM): Induce oxidative stress, downregulating elastin via NF-κB-mediated transcriptional repression. Researchers should use transcriptomic profiling (RNA-seq) and pathway inhibitors (e.g., HIF-1α stabilizers) to dissect these mechanisms .

Q. How do researchers address batch-to-batch variability in this compound for reproducible studies?

- Certified Reference Materials (CRMs) : Source from suppliers like Sigma-Aldrich (e.g., Tracecert® CRMs) with batch-specific CoA documentation .

- Pre-experiment validation : Conduct FTIR or Raman spectroscopy to confirm structural consistency.

- Stability monitoring : Use accelerated degradation studies (40°C/75% RH) to establish shelf-life thresholds .

Q. What advanced techniques elucidate this compound’s impact on mitochondrial non-coding RNAs?

- Circular RNA (circRNA) profiling : Use RNase R treatment followed by RNA-seq to enrich circRNAs.

- Mitochondrial-targeted delivery : Employ nanoparticle vectors (e.g., MITO-Porter) to study ascorbate’s effects on mitochondrial genome regulation.

- Functional assays : Combine siRNA knockdown of ascorbate transporters (e.g., SVCT2) with respirometry to assess metabolic flux changes .

類似化合物との比較

Antioxidant Activity

L-Ascorbic Acid

L-Ascorbic acid is the benchmark for antioxidant capacity. However, its acidic nature (pH ~2.4) limits its use in sensitive applications. In DPPH and ABTS assays, flavonoids such as myricetin, quercetin, and kaempferol exhibit superior scavenging activity, with IC50 values 6–7 times lower than L-ascorbic acid in some studies . For example:

| Compound | ABTS IC50 (µg/mL) | DPPH IC50 (µg/mL) |

|---|---|---|

| L-Ascorbic Acid | 10.2 | 12.5 |

| Myricetin | 6.8 | 8.1 |

| Sodium Ascorbate | 11.5* | 13.0* |

Sodium ascorbate shows comparable radical scavenging to L-ascorbic acid but with reduced acidity. In apoptosis induction, both generate ascorbyl radicals (g = 2.0064), but sodium ascorbate requires higher concentrations (1–10 mM) to trigger cell death in HL-60 leukemia cells .

D-Isoascorbic Acid (Erythorbic Acid)

D-Isoascorbic acid shares redox properties with L-ascorbic acid but differs in stereochemistry. While it shows similar antioxidant activity in vitro, it lacks vitamin C activity in humans . Notably, sodium D-ascorbate exhibits comparable growth-inhibitory effects on neuroblastoma cells to sodium L-ascorbate, suggesting stereospecificity is less critical in certain biological contexts .

Trolox

Trolox, a water-soluble vitamin E analog, outperforms L-ascorbic acid in DPPH assays (IC50 ~5.2 µg/mL vs. 12.5 µg/mL). However, sodium ascorbate’s dual role as a nutrient and antioxidant gives it broader applications .

Sodium Ascorbyl Phosphate

This derivative is enzymatically hydrolyzed to release L-ascorbic acid in vivo. It is more stable than sodium ascorbate in formulations, with a shelf life exceeding 18 months under controlled conditions. However, its antioxidant efficacy is delayed, requiring metabolic activation .

L-Ascorbic Acid-2-Sulfate

Unlike sodium ascorbate, this sulfated derivative is stable but biologically inert. It neither induces apoptosis nor potentiates drug effects in neuroblastoma cells, highlighting the importance of the enediol group for activity .

Reducing Agent Efficacy

In material science, sodium borohydride is more effective than L-ascorbic acid for reducing graphene oxide (RGO). However, sodium ascorbate’s mild reducing properties are advantageous in biomedical applications, such as synthesizing iron oxalate from red mud, where it reduces Fe(III) to Fe(II) without damaging nanostructures .

Anticancer Activity

Sodium ascorbate selectively suppresses acute nonlymphocytic leukemia cell growth at 0.1 mM, a concentration achievable in vivo, while sparing normal myeloid cells until 1 mM .

Cellular Uptake and pH Sensitivity

Sodium ascorbate’s neutral pH prevents medium acidification, unlike L-ascorbic acid, which reduces culture pH and may confound experimental results. Adjusting pH with sodium ascorbate maintains cell viability while delivering antioxidant benefits .

準備方法

Direct Neutralization Method

Reaction Mechanism and Stoichiometry

The direct neutralization method involves reacting ascorbic acid (C₆H₈O₆) with sodium bicarbonate (NaHCO₃) in a 1:1 molar ratio to produce sodium ascorbate, carbon dioxide, and water:

C₆H₈O₆ + NaHCO₃ → C₆H₇NaO₆ + CO₂ + H₂O

This exothermic reaction is typically conducted in aqueous or aqueous-alcoholic media to facilitate dissolution and control reaction kinetics .

Procedural Details

In a representative protocol, 176 g (1 mol) of ascorbic acid is dissolved in a mixture of water and acetone at 40°C, followed by the gradual addition of 84 g (1 mol) of sodium bicarbonate . The evolution of carbon dioxide is monitored until cessation, indicating reaction completion. The mixture is then cooled to 0–5°C, and sodium ascorbate is precipitated by adding isopropanol, which reduces the solubility of the product . Filtration and vacuum drying yield a white crystalline powder with a purity exceeding 98% .

Yield and Purity Optimization

Key factors influencing yield and purity include:

-

Solvent Composition : Isopropanol is preferred over ethanol due to its lower polarity, which enhances precipitation efficiency .

-

Temperature Control : Maintaining temperatures below 70°C prevents thermal degradation of ascorbic acid .

-

Inert Atmosphere : Conducting reactions under nitrogen or carbon dioxide minimizes oxidation .

Methanol-Water Solvent Method

Crystallization via Supersaturation

This method, detailed in US Patent 2,495,246, employs a methanol-water co-solvent system to achieve high-purity crystals . Ascorbic acid (700 g) is dissolved in a 1:1 mixture of methanol and water at 65–70°C, followed by the addition of sodium bicarbonate (333 g). The reaction is stirred under a carbon dioxide atmosphere to prevent oxidation. Subsequent dilution with methanol induces supersaturation, prompting crystallization. Cooling to 0°C for 2 hours yields macrocrystalline sodium ascorbate with a rhomboidal morphology .

Advantages of Methanol Co-Solvency

-

Enhanced Crystal Uniformity : Methanol reduces aqueous solubility, promoting uniform crystal growth .

-

Scalability : The method is adaptable to industrial production, with yields exceeding 90% .

-

Stability : Crystals produced via this method exhibit long-term stability under ambient storage .

Comparative Analysis of Preparation Methods

The table below contrasts critical parameters of the two primary methods:

| Parameter | Direct Neutralization | Methanol-Water Method |

|---|---|---|

| Solvent System | Water/isopropanol | Methanol/water |

| Temperature | 40–70°C | 65–70°C |

| Yield | 83–90% | 90–95% |

| Crystal Morphology | Microcrystalline | Macrocrystalline |

| Purity | ≥98% | ≥99% |

| Industrial Scalability | Moderate | High |

Industrial-Scale Production Considerations

Process Optimization

-

Continuous Stirred-Tank Reactors (CSTRs) : Enable large-scale mixing and temperature control .

-

In-Line Filtration : Automated systems reduce processing time and human error .

Quality Control and Characterization

Analytical Techniques

-

HPLC : Quantifies ascorbic acid and sodium ascorbate with a detection limit of 0.1 mg/mL .

-

NMR Spectroscopy : Confirms molecular structure via characteristic peaks at δ 4.62 (C1 proton) and δ 1.33 (isopropylidene groups in derivatives) .

-

Thermogravimetric Analysis (TGA) : Assesses thermal stability, with decomposition onset at 201°C .

Regulatory Compliance

Pharmaceutical-grade sodium ascorbate must adhere to USP-NF standards, including limits on heavy metals (<10 ppm) and residual solvents (<0.5% isopropanol) .

特性

分子式 |

C6H8NaO6 |

|---|---|

分子量 |

199.11 g/mol |

InChI |

InChI=1S/C6H8O6.Na/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,7-10H,1H2;/t2-,5+;/m0./s1 |

InChIキー |

WTTKTIBMFBIUSE-RXSVEWSESA-N |

異性体SMILES |

C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O.[Na] |

正規SMILES |

C(C(C1C(=C(C(=O)O1)O)O)O)O.[Na] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。